molecular formula C9H20ClNO B2873141 4-(Piperidin-4-yl)butan-2-ol hydrochloride CAS No. 2460757-26-8

4-(Piperidin-4-yl)butan-2-ol hydrochloride

Cat. No.: B2873141
CAS No.: 2460757-26-8
M. Wt: 193.72
InChI Key: YRRDGTBONGVJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yl)butan-2-ol hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a hydrochloride salt form of 4-(Piperidin-4-yl)butan-2-ol, which is a derivative of piperidine. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)butan-2-ol hydrochloride typically involves the reaction of piperidine with butan-2-ol under specific conditions. One common method involves the following steps:

    Starting Materials: Piperidine and butan-2-ol.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as an acid catalyst, at an elevated temperature.

    Formation of Intermediate: The reaction proceeds through the formation of an intermediate compound, which is then converted to the final product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 4-(Piperidin-4-yl)butan-2-ol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)butan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the butan-2-ol moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Piperidin-4-yl)butan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)butan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-yl)butanoic acid hydrochloride
  • 2-(Piperidin-4-yl)benzoic acid hydrochloride

Uniqueness

4-(Piperidin-4-yl)butan-2-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

IUPAC Name

4-piperidin-4-ylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(11)2-3-9-4-6-10-7-5-9;/h8-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRDGTBONGVJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCNCC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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